5-[(Diethylamino)methyl]-2-furoic acid
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Description
5-[(Diethylamino)methyl]-2-furoic acid is a compound that belongs to the class of organic compounds known as furoic acids. These acids are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid group. The specific structure of this compound includes a diethylamino group attached to the furan ring, which may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of substituted 2-furoic acids can be achieved through various methods. One approach is the reduction of 5-substituted-2-furoic acids under controlled conditions, followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced using Birch reduction and then esterified with acidic methanol to yield methyl esters as mixtures of cis- and trans-diastereoisomers . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of this compound would include a furan ring with a carboxylic acid group at the 2-position and a diethylaminomethyl group at the 5-position. The presence of these substituents can influence the molecule's spectroscopic properties, such as NMR and IR spectra. For example, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of similar compounds . Additionally, the IR spectrum may show two high absorption maxima due to the ester carbonyl group .
Chemical Reactions Analysis
The reactivity of 5-substituted-2-furoic acids can vary depending on the nature of the substituent. For example, 5-aryl substituents can lead to reductive cleavage at C5, resulting in different esters . In the case of this compound, the diethylamino group could potentially participate in reactions typical of amines, such as the formation of amides or Schiff bases. However, specific reactions involving this compound are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The diethylamino group could impart basicity to the molecule, affecting its solubility and reactivity. The carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. While the provided papers do not discuss the properties of this specific compound, they do mention that similar compounds exhibit interesting spectroscopic properties and may have applications as hypolipidemic agents or glycosidase inhibitors .
Scientific Research Applications
Furan Derivatives in Biomass Conversion
5-Hydroxymethylfurfural (HMF), derived from plant biomass like 5-[(Diethylamino)methyl]-2-furoic acid, is recognized as a versatile reagent, pivotal as a platform chemical. It's derived from hexose carbohydrates and lignocellulose, serving as a potential alternative to non-renewable hydrocarbon sources. Advances in converting plant feedstocks to HMF highlight its potential in producing diverse products, including monomers, polymers, fuels, solvents, and pharmaceuticals. Key derivatives like 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan underscore HMF's role as a major carbon and hydrogen source for 21st-century chemistry (Chernyshev et al., 2017).
Neuropharmacological Insights
The neuropharmacology of 5-hydroxytryptamine (5-HT; serotonin), a component structurally similar to this compound, has been extensively studied. The history of this research, focusing mainly on UK scientists, outlines the discovery and understanding of 5-HT's role in mood control and psychiatric disorders. This understanding has led to the development of drugs targeting 5-HT receptors for treating depression and other CNS disorders (Green, 2006).
Therapeutic Applications and Safety of Psychedelics
Psychedelic drugs like LSD, structurally related to this compound, have seen a resurgence in interest for their potential therapeutic applications, particularly in treating anxiety and depression in life-threatening diseases. Studies suggest that psychedelics can offer anxiolytic and antidepressant effects, showcasing a generally safe profile under medically supervised settings. The intricate pharmacology and psychopharmacology of these substances, including their interaction with the serotonergic system, provide a foundation for understanding their therapeutic potential and guiding future clinical applications (Passie et al., 2008).
Enhancing Photodynamic Therapy
In the realm of photodynamic therapy (PDT), the efficiency of topically applied agents like 5-aminolaevulinic acid, structurally analogous to this compound, can be significantly affected by factors like hyperkeratosis. Pretreatments and enhancements, such as using keratolytics, penetration enhancers, or temperature adjustments, aim to optimize the intralesional content of active compounds, thereby improving the clinical outcomes of PDT (Gerritsen et al., 2008).
properties
IUPAC Name |
5-(diethylaminomethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYTXWLGZOQUNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355572 |
Source
|
Record name | 5-[(diethylamino)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436099-79-5 |
Source
|
Record name | 5-[(diethylamino)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 436099-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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